For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Basic Properties of Ethyl 2-Methyl-1H-indole-3-carboxylate
Abstract
Ethyl 2-methyl-1H-indole-3-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its core basic properties, including physicochemical characteristics, stability, and potential biological activities. The information is presented with clarity and precision, incorporating detailed experimental protocols and data visualizations to support researchers in their understanding and application of this molecule.
Introduction
Ethyl 2-methyl-1H-indole-3-carboxylate belongs to the indole family, a class of heterocyclic aromatic compounds widely found in natural products and synthetic molecules with diverse biological activities. Its structure, featuring a bicyclic indole core with a methyl group at the 2-position and an ethyl carboxylate at the 3-position, makes it a valuable scaffold for the synthesis of various pharmaceutical agents. This guide focuses on the fundamental properties of this compound to facilitate its use in research and development.
Physicochemical Properties
The basic physicochemical properties of ethyl 2-methyl-1H-indole-3-carboxylate are summarized in the table below. These properties are crucial for understanding its behavior in various experimental and physiological conditions.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₃NO₂ | [1][2] |
| Molecular Weight | 203.24 g/mol | [1][2] |
| Melting Point | 134-136 °C | [1][2] |
| Appearance | Solid | |
| pKa (Predicted) | ~17 (for the N-H proton of the indole ring) | |
| Solubility (Predicted) | Sparingly soluble in water; Soluble in organic solvents like DMSO and ethanol. |
Note: Predicted values are based on the general characteristics of similar indole derivatives and should be experimentally verified.
Basicity and pKa
The basicity of ethyl 2-methyl-1H-indole-3-carboxylate is primarily attributed to the lone pair of electrons on the nitrogen atom of the indole ring. However, due to the aromatic nature of the indole ring, this lone pair is delocalized, rendering the nitrogen only weakly basic. The acidity of the N-H proton is more significant for this class of compounds.
Predicted pKa: The pKa of the N-H proton of the indole ring is predicted to be around 17, which is characteristic of indole itself. This indicates that a very strong base is required to deprotonate the indole nitrogen. The electron-withdrawing effect of the ethyl carboxylate group at the 3-position may slightly influence this value.
Experimental Protocol for pKa Determination by UV-Vis Spectrophotometry
This protocol provides a general method for determining the pKa of an indole derivative like ethyl 2-methyl-1H-indole-3-carboxylate, which possesses a chromophore that changes absorbance upon ionization.[3][4][5][6]
Objective: To determine the pKa value by measuring the pH-dependent changes in the UV-Vis absorbance spectrum.
Materials:
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Ethyl 2-methyl-1H-indole-3-carboxylate
-
A series of buffer solutions with known pH values (e.g., from pH 2 to pH 12)
-
Methanol or another suitable organic co-solvent
-
UV-Vis spectrophotometer with a temperature-controlled cuvette holder
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pH meter
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Volumetric flasks and pipettes
Procedure:
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Preparation of Stock Solution: Prepare a stock solution of ethyl 2-methyl-1H-indole-3-carboxylate in methanol or another appropriate solvent in which the compound is freely soluble.
-
Preparation of Sample Solutions: For each buffer solution, prepare a sample by adding a small, constant volume of the stock solution to a volumetric flask and diluting with the buffer to the final volume. The final concentration of the organic co-solvent should be kept low and constant across all samples (e.g., 1-5%).
-
UV-Vis Measurements:
-
Record the UV-Vis spectrum of each sample solution over a relevant wavelength range (e.g., 200-400 nm).
-
Identify the wavelength of maximum absorbance (λmax) for both the acidic (protonated) and basic (deprotonated) forms of the molecule.
-
-
Data Analysis:
-
Plot the absorbance at the selected λmax values against the pH of the buffer solutions.
-
The resulting data should form a sigmoidal curve.
-
The pKa is the pH value at the inflection point of this curve, which corresponds to the point where the concentrations of the protonated and deprotonated species are equal.[3]
-
Solubility
The solubility of ethyl 2-methyl-1H-indole-3-carboxylate is a critical parameter for its handling, formulation, and biological testing.
Predicted Solubility Profile:
-
Water: Expected to be sparingly soluble due to the hydrophobic nature of the indole ring and the presence of the ethyl group.
-
Organic Solvents: Expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols like ethanol.
Experimental Protocol for Solubility Determination by the Shake-Flask Method
The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.[7][8][9][10]
Objective: To determine the solubility of ethyl 2-methyl-1H-indole-3-carboxylate in various solvents.
Materials:
-
Ethyl 2-methyl-1H-indole-3-carboxylate (solid)
-
Selected solvents (e.g., water, ethanol, DMSO, acetone)
-
Small flasks or vials with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
High-performance liquid chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis
Procedure:
-
Sample Preparation: Add an excess amount of solid ethyl 2-methyl-1H-indole-3-carboxylate to a known volume of the solvent in a flask. The presence of undissolved solid is essential to ensure that equilibrium is reached with a saturated solution.
-
Equilibration: Seal the flasks and place them in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C). Shake the flasks for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[7]
-
Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solid settle. Alternatively, centrifuge the samples to pellet the solid material.
-
Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent and analyze the concentration of the dissolved compound using a calibrated HPLC or UV-Vis spectrophotometry method.
-
Calculation: The solubility is calculated from the measured concentration of the saturated solution and is typically expressed in units of mg/mL or mol/L.
Stability
Ethyl 2-methyl-1H-indole-3-carboxylate is reported to have a shelf life of 1460 days, indicating good stability under standard storage conditions (cool and dry).[1][11]
General Stability Considerations:
-
Hydrolysis: The ethyl ester group is potentially susceptible to hydrolysis under strongly acidic or basic conditions, which would yield 2-methyl-1H-indole-3-carboxylic acid and ethanol.
-
Oxidation: The indole ring can be susceptible to oxidation, especially in the presence of strong oxidizing agents or upon prolonged exposure to light and air.
A logical workflow for assessing the stability of a compound like ethyl 2-methyl-1H-indole-3-carboxylate is depicted below.
Biological Activity and Potential Signaling Pathways
While specific signaling pathways for ethyl 2-methyl-1H-indole-3-carboxylate are not well-documented in the available literature, it is known to be a precursor for the synthesis of compounds with antimicrobial properties.[2][12] The broader class of indole derivatives has been shown to exhibit a range of biological activities, and their mechanisms of action can be diverse.
Some indole derivatives exert their antimicrobial effects by interfering with key cellular processes in bacteria. A potential mechanism of action for antimicrobial indole derivatives is the disruption of bacterial cell membranes and metabolic pathways.[13][14]
The logical relationship for the development of antimicrobial agents from this indole ester can be visualized as follows.
Conclusion
Ethyl 2-methyl-1H-indole-3-carboxylate is a stable, solid compound with predictable solubility in organic solvents. While experimental data on its pKa and precise solubility are limited, this guide provides robust protocols for their determination. Its utility as a synthetic intermediate, particularly for the development of antimicrobial agents, underscores its importance in medicinal chemistry. Further research into its biological activities and potential mechanisms of action is warranted to fully explore its therapeutic potential.
Disclaimer: This document is intended for informational purposes for a scientific audience and is based on currently available data. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.
References
- 1. eurekaselect.com [eurekaselect.com]
- 2. Ethyl 2-methylindole-3-carboxylate 99 53855-47-3 [sigmaaldrich.com]
- 3. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]
- 4. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pharmaguru.co [pharmaguru.co]
- 6. scribd.com [scribd.com]
- 7. quora.com [quora.com]
- 8. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 9. enamine.net [enamine.net]
- 10. bioassaysys.com [bioassaysys.com]
- 11. labsolu.ca [labsolu.ca]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthetic indole derivatives as an antibacterial agent inhibiting respiratory metabolism of multidrug-resistant gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
